molecular formula C10H7Cl2N5O3 B2854092 N-(2,4-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 314048-55-0

N-(2,4-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2854092
CAS RN: 314048-55-0
M. Wt: 316.1
InChI Key: PGTAHGRDBDRSQN-UHFFFAOYSA-N
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Description

DCTA is a synthetic compound that belongs to the class of triazole derivatives. It was first synthesized in the late 1970s and has since been used in various scientific research studies. DCTA has been found to possess antifungal, antibacterial, and antitumor properties, making it a valuable compound in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of DCTA is not fully understood. However, it has been proposed that DCTA inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This leads to the disruption of the cell membrane, resulting in the death of the fungal cell. In addition, DCTA has been found to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication. This leads to the inhibition of bacterial growth and proliferation. The antitumor activity of DCTA is thought to be due to its ability to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
DCTA has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes, such as chitinase and β-glucosidase, in fungal cells. Moreover, DCTA has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, DCTA has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

DCTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, DCTA has been found to be effective against a wide range of fungal and bacterial strains, making it a valuable tool for studying the mechanisms of antifungal and antibacterial activity. However, DCTA has some limitations as well. It has been found to be toxic to mammalian cells at high concentrations, limiting its use in in vivo studies. Moreover, the mechanism of action of DCTA is not fully understood, which limits its potential for drug development.

Future Directions

There are several future directions for further research on DCTA. One area of research is to investigate the mechanism of action of DCTA in more detail. This will help to identify the molecular targets of DCTA and provide insights into its potential for drug development. Another area of research is to explore the use of DCTA in combination with other antifungal and antibacterial agents. This may help to enhance the efficacy of DCTA and reduce the risk of resistance development. Moreover, further studies are needed to investigate the potential of DCTA as an anticancer agent and to identify the optimal dose and administration route for its use in cancer therapy.
In conclusion, DCTA is a valuable compound that has been widely used in scientific research due to its unique properties. It possesses antifungal, antibacterial, and antitumor properties and has been found to have various biochemical and physiological effects. DCTA has several advantages for lab experiments, but it also has some limitations. Future research on DCTA should focus on investigating its mechanism of action in more detail, exploring its use in combination with other agents, and identifying its potential for cancer therapy.

Synthesis Methods

The synthesis of DCTA involves the reaction of 2,4-dichlorophenylhydrazine with ethyl 3-nitroacetylacetate in the presence of a base, followed by the cyclization of the resulting intermediate with sodium ethoxide. The final product is obtained after purification by recrystallization.

Scientific Research Applications

DCTA has been extensively used in scientific research due to its unique properties. It has been found to possess antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. DCTA has also been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Moreover, DCTA has been found to possess antitumor activity against different cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O3/c11-6-1-2-8(7(12)3-6)14-9(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTAHGRDBDRSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

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